Product packaging for 1-(3-Cyanophenyl)-3-cyclohexylurea(Cat. No.:)

1-(3-Cyanophenyl)-3-cyclohexylurea

Cat. No.: B5802888
M. Wt: 243.30 g/mol
InChI Key: QAMZYFZMEVLDTQ-UHFFFAOYSA-N
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Description

Significance of Urea (B33335) Derivatives in Contemporary Medicinal Chemistry and Drug Discovery

Urea derivatives are a cornerstone of modern medicinal chemistry and drug discovery, primarily due to the unique properties of the urea functional group. nih.gov This moiety can form multiple stable hydrogen bonds with biological targets such as proteins and receptors, which is a critical factor for specific biological activity. nih.gov Consequently, a vast number of urea derivatives have been explored and utilized across a wide spectrum of therapeutic applications. nih.govwisdomlib.org

The incorporation of a urea functionality is a common strategy to enhance the potency and selectivity of drug candidates. nih.gov This has led to the development of urea-containing drugs for a variety of diseases, including cancer, HIV, and diabetes. nih.gov The versatility of the urea scaffold allows for extensive chemical modifications, enabling researchers to fine-tune the pharmacological properties of new chemical entities. researchgate.netfrontiersin.org

Historical Context and Evolution of Urea-Containing Chemical Probes

The journey of urea in science began with its discovery in urine by Hillaire Marin Rouelle in 1773. ureaknowhow.com A pivotal moment came in 1828 when Friedrich Wöhler synthesized urea from inorganic starting materials, a landmark event that is often considered the dawn of organic chemistry. nih.gov This discovery debunked the prevailing theory of vitalism and opened the door for the laboratory synthesis of organic molecules. nih.gov

The first urea-based drug, suramin, was introduced to the clinic a century ago for the treatment of trypanosomiasis. frontiersin.org Since then, the urea scaffold has become a "privileged structure" in medicinal chemistry. frontiersin.orgnih.gov The development of various synthetic methodologies, including reactions with phosgene (B1210022), isocyanates, or carbon monoxide, has facilitated the creation of a vast library of urea derivatives for biological screening. nih.gov Over the years, research has expanded to include the development of urea-based kinase inhibitors and other targeted therapies. frontiersin.org

Overview of 1-(3-Cyanophenyl)-3-cyclohexylurea and Structurally Related Chemotypes in Academic Research

Within the extensive family of urea derivatives, this compound represents a specific chemotype that has been a subject of academic research. The core structure features a central urea moiety linking a cyanophenyl group and a cyclohexyl group. The cyanophenyl group, in particular, is a common feature in various biologically active molecules and can participate in specific interactions with protein targets. nih.gov

Research into structurally related compounds often involves modifications of both the aromatic (cyanophenyl) and aliphatic (cyclohexyl) portions of the molecule to explore structure-activity relationships (SAR). For instance, related research on other N-aryl-N'-alicyclic ureas has been conducted to investigate their potential as anticancer agents. nih.gov These studies often involve synthesizing a series of analogs to identify key structural features that contribute to biological activity. The exploration of such analogs helps in understanding the molecular interactions that govern the compound's mechanism of action. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N3O B5802888 1-(3-Cyanophenyl)-3-cyclohexylurea

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-cyanophenyl)-3-cyclohexylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c15-10-11-5-4-8-13(9-11)17-14(18)16-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMZYFZMEVLDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Chemical Derivatization

Established Synthetic Pathways for 1-(3-Cyanophenyl)-3-cyclohexylurea

The synthesis of this compound can be achieved through several established routes, primarily centered around the formation of the urea (B33335) bond.

Classical Urea Synthesis from Amines and Isocyanates

The most traditional and widely employed method for the synthesis of unsymmetrical ureas like this compound involves the reaction of an amine with an isocyanate. uliege.be In this specific case, 3-aminobenzonitrile (B145674) is reacted with cyclohexyl isocyanate. This reaction is typically carried out in an inert solvent, such as dichloromethane, at room temperature. The nucleophilic addition of the amino group of 3-aminobenzonitrile to the electrophilic carbonyl carbon of cyclohexyl isocyanate proceeds readily to form the desired urea product. The reaction is generally high-yielding and provides a straightforward route to the target molecule.

Table 1: Classical Synthesis of this compound

Reactant 1Reactant 2SolventTemperatureYieldReference
3-AminobenzonitrileCyclohexyl IsocyanateDichloromethaneRoom TemperatureHigh uliege.be

Advanced Catalyst-Free and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. For urea synthesis, this has translated into exploring catalyst-free and green chemistry approaches. One such method involves the reaction of amines with potassium isocyanate in water, eliminating the need for organic solvents and catalysts. probes-drugs.org This approach is not only environmentally benign but also offers simple work-up procedures, often involving just filtration to isolate the pure product. While not specifically detailed for this compound in the provided literature, this methodology presents a viable and greener alternative to the classical isocyanate-based synthesis.

Another green approach involves the use of phosgene (B1210022) substitutes like diphenyl carbonate in conjunction with a catalyst to facilitate the reaction between amines. researchgate.net Although this method often requires a catalyst, it avoids the use of highly toxic phosgene. The reaction of 3-aminobenzonitrile and cyclohexylamine (B46788) in the presence of a suitable carbonate and catalyst could provide another synthetic route.

Plasma-driven synthesis represents a cutting-edge, catalyst-free method for direct C-N coupling. While still in development, the direct coupling of CO2 and N2 under ambient conditions in a plasma reactor offers a potentially revolutionary green pathway for urea synthesis, though its application to complex substituted ureas is yet to be fully explored.

Rational Design and Synthesis of this compound Analogs

The structural framework of this compound offers multiple points for chemical modification to explore structure-activity relationships (SAR) and develop new compounds with tailored properties.

Modifications on the 3-Cyanophenyl Moiety

The 3-cyanophenyl group is a key component that can be readily modified. The cyano group itself can be transformed into other functional groups. For instance, reduction of the cyano group can yield an aminomethyl-substituted analog. uliege.be This transformation is typically achieved using reducing agents like Raney nickel in the presence of hydrogen gas. uliege.be

Furthermore, the phenyl ring can be substituted with various other groups to probe electronic and steric effects. For example, introducing electron-donating or electron-withdrawing groups at different positions on the phenyl ring can significantly influence the compound's properties. The synthesis of such analogs would typically involve starting with the appropriately substituted aniline (B41778) and reacting it with cyclohexyl isocyanate.

Table 2: Examples of Analogs with Modified 3-Cyanophenyl Moiety

Starting AnilineModificationResulting AnalogSynthetic ApproachReference
3-AminobenzonitrileReduction of cyano group1-(3-(Aminomethyl)phenyl)-3-cyclohexylureaReduction with Raney Nickel/H2 uliege.be
Substituted AnilinesIntroduction of various substituentsN-(Substituted phenyl)-N'-cyclohexylureasReaction with cyclohexyl isocyanateGeneral Method

Structural Diversification of the Cyclohexyl Moiety

The cyclohexyl moiety provides another avenue for structural diversification. Modifications can range from simple substitutions on the ring to altering the ring size or introducing heteroatoms. For instance, a series of 1,3-disubstituted cyclohexylmethyl urea derivatives have been synthesized to explore their biological activity. nih.gov The synthesis of these analogs often involves starting with a functionalized cyclohexylamine or a related precursor.

The introduction of substituents on the cyclohexyl ring can create stereoisomers, adding another layer of complexity and potential for tuning biological activity. The synthesis of such analogs would require stereocontrolled synthetic methods to obtain specific isomers.

Substituent Effects at the Urea Nitrogen Linkage

The hydrogen atoms on the urea nitrogen atoms can also be substituted, leading to N,N'-disubstituted ureas. The introduction of substituents on the urea nitrogens can have a profound impact on the molecule's conformation and hydrogen bonding capabilities, which in turn can affect its physical and biological properties. rsc.orgrsc.org

For example, the introduction of a methyl group on one of the urea nitrogens can disrupt the planarity of the urea moiety. The synthesis of such N-substituted analogs can be achieved through various methods, including the use of N-substituted amines in the classical urea synthesis or by post-synthetic modification of the parent urea.

The nature of the substituents on the urea nitrogens, whether they are electron-donating or electron-withdrawing, can also modulate the electronic properties of the urea linkage and its ability to participate in interactions with biological targets.

Spectroscopic and Analytical Characterization Techniques for Novel Urea Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like this compound, both ¹H NMR and ¹³C NMR spectroscopy would be indispensable.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, one would expect to observe distinct signals for the aromatic protons of the cyanophenyl group, the protons of the cyclohexyl ring, and the N-H protons of the urea linkage. The splitting patterns (e.g., singlets, doublets, triplets, multiplets) of these signals would reveal the connectivity of the atoms. uva.nlrsc.org For instance, the protons on the cyclohexyl ring would likely appear as a series of complex multiplets in the aliphatic region of the spectrum. uva.nlrsc.org

¹³C NMR (Carbon-13 NMR) reveals the number of different types of carbon atoms in the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl, nitrile). For example, the carbonyl carbon of the urea group is typically observed in the downfield region of the spectrum (around 155-160 ppm). uva.nlrsc.org The carbon atoms of the cyanophenyl ring and the cyclohexyl group would have characteristic chemical shifts as well. uva.nlrsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

The N-H stretching vibrations of the urea group (typically in the range of 3200-3400 cm⁻¹).

The C=O (carbonyl) stretching vibration of the urea group (around 1630-1680 cm⁻¹).

The C≡N (nitrile) stretching vibration (around 2220-2260 cm⁻¹).

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the elemental composition of the synthesized molecule. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of synthesized compounds. nih.gov By developing a suitable HPLC method, researchers can separate the target compound from any starting materials, by-products, or other impurities. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used for quantification.

Elucidation of Biological Targets and Molecular Mechanisms of Action

Methodological Approaches for Target Identification of Small Molecules

The discovery of a bioactive compound through phenotypic screening—observing its effects on cells or organisms—necessitates subsequent studies to determine the precise protein target or pathway responsible for the observed effect. nih.govbroadinstitute.org Modern drug discovery utilizes a multifaceted approach to target deconvolution, broadly categorized into direct biochemical methods, genetic interaction studies, and computational inference. broadinstitute.org

Affinity-based chemical proteomics is a cornerstone of target identification. nih.gov This direct approach relies on the physical interaction between the small molecule and its protein target(s). researchgate.net The most traditional method is affinity chromatography, where the small molecule of interest is chemically modified to be attached to a solid support, such as agarose (B213101) beads. nih.govnih.gov This "bait" is then incubated with a complex protein mixture, like a cell lysate. nih.gov Proteins that bind to the immobilized molecule are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified, typically using mass spectrometry. nih.govnih.gov

A crucial aspect of this technique is the synthesis of a chemical probe. Structure-activity relationship (SAR) studies are first conducted to identify non-essential positions on the small molecule where a linker and an affinity tag (like biotin) can be attached without disrupting its biological activity. nih.gov

To overcome challenges with non-covalent interactions, photo-affinity labeling is often employed. In this technique, the chemical probe incorporates a photoreactive group. nih.gov Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for more stringent purification conditions and reducing the loss of transiently interacting partners. nih.govacs.org This method is versatile and can be applied to various tissue types with minimal specialized equipment. nih.gov

Affinity-Based Technique Principle Key Features Reference(s)
Affinity Chromatography A small molecule is immobilized on a solid support to "pull down" its binding partners from a cell lysate.Requires chemical modification of the compound; identifies direct binding partners. nih.govnih.gov
Photo-Affinity Labeling A chemical probe with a photoreactive group is used to form a covalent bond with the target upon UV irradiation.Captures both strong and weak/transient interactions; useful for target validation. nih.govacs.org

Compound-Centric Chemical Proteomics (CCCP) is a broader term for affinity chromatography-based methods focused on discovering the cellular targets of a bioactive compound. nih.govbiotechsupportgroup.com In a typical CCCP workflow, the compound is chemically linked to an inert matrix in a way that preserves its activity. nih.gov This matrix is then used to capture interacting proteins from a biological sample, which are subsequently identified by mass spectrometry. nih.gov

A key challenge in CCCP is that immobilizing the small molecule can sometimes interfere with its natural binding orientation, potentially leading to false positives or high background from non-specific interactions. biotechsupportgroup.com To address this, variations like Compound-Centric Displacement Proteomics (CCDP) have been developed. In CCDP, proteins are first non-selectively and reversibly bound to a specialized bead surface. Subsequently, the soluble, unmodified small molecule of interest is introduced to specifically displace and elute a subset of proteins, which are then identified. biotechsupportgroup.com This approach avoids chemical modification of the drug and is less prone to orientation biases. biotechsupportgroup.com

Genetic approaches offer an indirect but powerful way to identify drug targets by observing how the genetic perturbation of a cell affects its sensitivity to a compound. unimib.itsingerinstruments.com The underlying principle is that reducing the expression of a drug's target gene will often make the cell more sensitive to the drug. singerinstruments.com

Haploinsufficiency Profiling (HIP) and Homozygous Profiling (HOP) are classic yeast-based methods. In the HIP assay, a collection of yeast strains, each with one copy of a specific gene deleted (heterozygous), is treated with the compound. Strains that show increased sensitivity are likely deficient in a gene related to the drug's target pathway. singerinstruments.com The HOP assay uses strains where nonessential genes are completely deleted. singerinstruments.com

More recently, CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)-based screens have become the gold standard for chemical-genetic screening in mammalian cells due to their specificity and efficacy. nih.govresearchgate.net In a genome-wide CRISPR screen, a library of single-guide RNAs (sgRNAs) is used to systematically knock out every gene in a population of cells. nih.govbiocompare.com These cells are then treated with the small molecule. Genes whose knockout confers either resistance or hypersensitivity to the compound are identified by sequencing the sgRNAs enriched or depleted in the surviving cell population. nih.govnih.gov This unbiased approach can reveal not only the direct target but also other genes essential for the drug's activity or that modulate its effects. nih.govnih.gov

Genetic Screening Method Principle Outcome Reference(s)
HIP/HOP Profiling Yeast deletion mutant libraries are treated with a compound to identify strains with altered sensitivity.Identifies genes that buffer the drug target pathway. singerinstruments.com
CRISPR-Based Screens Genome-wide knockout of genes using CRISPR-Cas9 to find which perturbations alter drug sensitivity.Can identify direct targets, resistance mechanisms, and synergistic pathways. nih.govnih.govbiocompare.com

Computational methods provide an in silico approach to hypothesize drug targets, often by integrating diverse datasets. researchgate.netbroadinstitute.org These methods can be used to prioritize experimental validation or to understand the broader biological context of a drug's action. nih.gov

Network pharmacology is an emerging discipline that aims to understand drug action from a network perspective. nih.gov Instead of a "one drug, one target" model, it acknowledges that many drugs interact with multiple targets. It uses computational tools to build and analyze networks of drug-target-disease interactions. nih.govdntb.gov.ua By analyzing the chemical structure of a compound and comparing its biological activity profiles (e.g., from gene expression data) to those of known drugs, computational methods can infer potential targets. broadinstitute.orgdntb.gov.ua For instance, the "Connectivity Map" uses gene-expression signatures to connect small molecules, genes, and diseases, allowing researchers to form hypotheses about a new compound's mechanism of action by matching its gene expression profile to a database of profiles from well-characterized molecules. dntb.gov.ua

These computational frameworks can integrate data from proteomics, genetic screens, and phenotype assays to build comprehensive models of a drug's interactions within the cell. nih.govresearchgate.net

Identified and Hypothesized Molecular Targets of 1-(3-Cyanophenyl)-3-cyclohexylurea and Related Urea (B33335) Analogs

Research into urea-based compounds has revealed a recurring interaction with specific stress-response signaling pathways. While direct target identification for this compound itself is not extensively documented in public literature, studies on closely related analogs provide strong hypotheses about its molecular targets.

Heme-Regulated Inhibitor (HRI) and eIF2α Kinase System

A significant body of research points to the Heme-Regulated Inhibitor (HRI) as a primary target for a class of N,N'-disubstituted ureas. researchgate.netnih.gov HRI is one of four mammalian kinases that phosphorylate the α-subunit of eukaryotic initiation factor 2 (eIF2α). researchgate.netnih.gov This phosphorylation event is a central control point of the Integrated Stress Response (ISR), a cellular pathway activated by various stressors like heme deficiency, oxidative stress, and the accumulation of misfolded proteins. nih.govnih.gov Phosphorylation of eIF2α leads to a general shutdown of protein synthesis, allowing the cell to conserve resources and manage the stress. Paradoxically, it also selectively increases the translation of certain stress-response proteins. nih.gov

Pharmacological activation of HRI has been shown to have anti-cancer activity across a range of tumor types. researchgate.netnih.gov Studies have identified N,N'-diarylureas and, more specifically, 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylureas (cHAUs) as potent and specific activators of HRI. researchgate.netnih.govnih.gov These compounds trigger the eIF2α phosphorylation arm of the stress response. nih.gov

A 2017 study detailed the synthesis and evaluation of a library of cHAU analogs. nih.gov Among them was 1-(3-Cyanophenyl)-3-((1,4-trans)-4-(4-(trifluoromethyl)phenoxy)cyclohexyl)urea , a close structural relative of the subject compound. This class of compounds was shown to directly activate HRI, induce eIF2α phosphorylation, and inhibit cancer cell proliferation. researchgate.net The activation is specific to HRI and does not broadly trigger other eIF2α kinases, which is a desirable property for a therapeutic agent. nih.gov Given the structural similarity, it is highly hypothesized that this compound also functions as an activator of the HRI-eIF2α kinase system.

Compound Class Hypothesized Target Mechanism of Action Reference(s)
N,N'-diarylureasHeme-Regulated Inhibitor (HRI)Direct activation of the HRI kinase. researchgate.netnih.gov
1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylureas (cHAUs)Heme-Regulated Inhibitor (HRI)Specific activation of HRI, leading to phosphorylation of eIF2α and inhibition of translation. nih.govnih.gov

Epoxide Hydrolase Enzyme Family (e.g., Mycobacterium tuberculosis EphB and EphE)

Epoxide hydrolases (EHs) are enzymes that play a crucial role in the detoxification of potentially harmful epoxides by converting them into their corresponding diols. frontiersin.org In Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, a number of EHs have been identified, including EphA, EphB, EphC, EphD, EphE, EphF, and EphG. nih.govuniprot.org These enzymes are thought to be involved in protecting the bacterium from oxidative stress, potentially by neutralizing reactive epoxides produced by the host's immune response. nih.gov The gene ephB (also known as Rv1938) encodes for the Epoxide hydrolase B protein. uniprot.org Some research suggests a potential role for these enzymes in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov

While direct studies on the inhibitory action of this compound on Mtb epoxide hydrolases are not extensively detailed in the available literature, related urea-containing compounds have been investigated as inhibitors of these enzymes. This suggests that the urea moiety present in this compound could potentially interact with the active site of Mtb epoxide hydrolases, thereby disrupting their function and potentially rendering the bacterium more susceptible to oxidative damage.

Inosine-5′-monophosphate Dehydrogenase (IMPDH)

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.govwikipedia.org It catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a rate-limiting step in the production of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential for DNA and RNA synthesis. nih.govwikipedia.org Due to its critical role in cellular proliferation, IMPDH is a target for various therapeutic agents, including immunosuppressants and anticancer drugs. wikipedia.orgnih.gov The inhibition of IMPDH can deplete the intracellular pool of guanine nucleotides, thereby arresting cell growth and proliferation. nih.gov

The potential of this compound to inhibit IMPDH is an area of interest for its development as an antimicrobial or anticancer agent. By targeting IMPDH, this compound could selectively inhibit the growth of rapidly proliferating cells, such as pathogenic bacteria or cancer cells, which have a high demand for nucleotides. nih.govwikipedia.org For instance, in the context of bacterial infections, inhibiting IMPDH would disrupt the pathogen's ability to replicate its genetic material and synthesize essential proteins, ultimately leading to a bacteriostatic or bactericidal effect. nih.gov Similarly, in cancer therapy, IMPDH inhibition could halt the uncontrolled proliferation of tumor cells. wikipedia.org

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Components

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from various upstream pathways, including growth factors and nutrients, to control a wide range of cellular processes. The mTOR pathway is often dysregulated in various diseases, including cancer. Recent studies have highlighted the role of mTORC1, a complex of mTOR, in regulating pyrimidine (B1678525) synthesis. nih.gov Specifically, mTORC1 has been shown to control the stability of uridine (B1682114) cytidine (B196190) kinase 2 (UCK2), a key enzyme in the pyrimidine salvage pathway. nih.gov

While direct interaction of this compound with mTOR pathway components has not been definitively established, the potential for such interaction exists. Given that the mTOR pathway is a critical regulator of cellular metabolism and proliferation, its modulation by small molecules like this compound could have significant therapeutic implications. For example, inhibition of the mTOR pathway has been shown to suppress the progression of certain cancers, such as lung adenocarcinoma. nih.gov

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs), Specifically α7 nAChR Subtype

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. nih.gov The α7 subtype of nAChR is of particular interest as a therapeutic target due to its unique properties, including high calcium permeability and its involvement in a variety of physiological processes. nih.govnih.gov These receptors are implicated in cognitive function, inflammation, and neurotransmission. nih.govnih.gov The α7 nAChR is a homomeric receptor, meaning it is composed of five identical α7 subunits. nih.gov

The interaction of this compound with the α7 nAChR is an area of active investigation. As a potential modulator of this receptor, the compound could influence a range of neurological and inflammatory processes. For example, agonists of the α7 nAChR have been explored for the treatment of cognitive deficits in conditions like Alzheimer's disease, while antagonists may have applications in inflammatory disorders. nih.gov The ability of this compound to selectively target the α7 subtype could offer a more refined therapeutic approach with fewer side effects compared to non-selective nAChR modulators.

Trypanothione Reductase (TryR) and Parasitic Enzyme Systems

Trypanothione reductase (TryR) is a crucial enzyme for the survival of trypanosomatid parasites, such as Trypanosoma and Leishmania, which are responsible for diseases like Chagas disease, African sleeping sickness, and leishmaniasis. mdpi.comnih.gov This enzyme is responsible for maintaining the intracellular thiol balance in these parasites through the reduction of trypanothione, a unique molecule that replaces glutathione (B108866) in these organisms. frontiersin.orgnih.gov As TryR is absent in humans, it represents an attractive target for the development of selective anti-parasitic drugs. mdpi.comresearchgate.net

The potential for this compound to inhibit TryR is a promising avenue for the development of new treatments for trypanosomatid infections. By inhibiting this essential enzyme, the compound could disrupt the parasite's ability to defend against oxidative stress, ultimately leading to its death. mdpi.comnih.gov The high degree of conservation of the TryR active site among different trypanosomatid species suggests that a single inhibitor could be effective against a range of parasitic diseases. frontiersin.org

Serotonin (B10506) Receptors (e.g., 5-HT1A, 5HT2A, 5HT2C) and Neurotransmitter Modulation

Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the central nervous system, involved in the regulation of mood, anxiety, cognition, and other physiological functions. nih.gov It exerts its effects through a diverse family of receptors, with the 5-HT1A, 5-HT2A, and 5-HT2C subtypes being particularly important in mediating the behavioral and physiological effects of serotonin. psychopharmacologyinstitute.com The 5-HT1A receptor, for instance, is an autoreceptor that regulates the firing of serotonin neurons and is also found postsynaptically in brain regions like the hippocampus. nih.govpsychopharmacologyinstitute.com In contrast, the 5-HT2A receptor is highly expressed in the cortex and is involved in high-level cognitive processing. psychopharmacologyinstitute.com

The interaction of this compound with serotonin receptors suggests its potential as a modulator of serotonergic neurotransmission. Depending on its affinity and activity at different receptor subtypes, the compound could have a range of effects on the central nervous system. For example, agonism at 5-HT1A receptors is often associated with anxiolytic and antidepressant effects, while modulation of 5-HT2A and 5-HT2C receptors can influence mood, psychosis, and appetite. psychopharmacologyinstitute.comnih.gov The precise effects of this compound on the serotonin system would depend on its specific binding profile and functional activity at these receptors.

Downstream Cellular and Biochemical Pathway Perturbations Induced by Target Modulation

The interaction of this compound with its molecular targets can trigger a cascade of downstream cellular and biochemical events. For instance, inhibition of IMPDH would lead to a depletion of the guanine nucleotide pool, which in turn would impair DNA and RNA synthesis, leading to cell cycle arrest and potentially apoptosis. nih.govwikipedia.org In the context of the mTOR pathway, modulation by this compound could affect a wide range of cellular processes, including protein synthesis, lipid metabolism, and autophagy. nih.gov

Modulation of the Integrated Stress Response (ISR) and Unfolded Protein Response (UPR)

The Integrated Stress Response (ISR) and the Unfolded Protein Response (UPR) are crucial cellular signaling networks that are activated in response to various stress conditions, such as nutrient deprivation, viral infection, and the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR is a primary component of the ISR and is initiated by three main ER-resident transmembrane proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).

Activation of the UPR aims to restore ER homeostasis by upregulating the expression of chaperone proteins to aid in protein folding, enhancing ER-associated degradation (ERAD) to clear misfolded proteins, and transiently attenuating global protein synthesis to reduce the protein load on the ER. If the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.

Currently, there is a lack of specific published research detailing the direct effects of this compound on the modulation of the ISR or the UPR. Therefore, it is not possible to definitively state how this compound influences these critical cellular stress pathways. Further investigation is required to determine if this compound can induce ER stress or modulate the signaling cascades of the ISR and UPR.

Regulation of Cell Cycle Progression and Proliferation Pathways

The cell cycle is a tightly regulated process that governs cell growth and division. Dysregulation of the cell cycle is a hallmark of cancer, making it a key target for therapeutic intervention. While direct studies on this compound are limited, research on structurally similar compounds provides insights into its potential role in regulating cell cycle progression and proliferation.

A related compound, R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, has been identified as an inhibitor of histone deacetylase (HDAC) class III enzymes, specifically sirtuin 1 (SIRT1) and sirtuin 2 (SIRT2). Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including cell cycle control, DNA repair, and metabolism.

Inhibition of SIRT1 and SIRT2 by this related urea-based compound has been shown to induce antiproliferative effects in glioma cell lines. The study demonstrated that the compound triggers senescence, a state of irreversible cell cycle arrest. This suggests that compounds containing the N-3-cyanophenyl-urea scaffold may exert their anti-proliferative effects by modulating the activity of key cell cycle regulators.

Table 1: Effects of a Structurally Related Compound on Cancer Cell Proliferation

CompoundCell LineEffectMechanism of Action
R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureaHuman U373 and Hs683 glioblastoma cellsPotent antiproliferative activity, induction of senescence.Inhibition of SIRT1 and SIRT2.

Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against sirtuins or other enzymes involved in cell cycle regulation. However, without direct experimental evidence, this remains a hypothesis.

Induction and Modulation of Autophagic Pathways

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins. It plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting tumor survival in established tumors by providing nutrients during stress. The modulation of autophagy is therefore a promising strategy in cancer therapy.

The process of autophagy is tightly regulated by a series of autophagy-related genes (ATGs). The formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome for degradation, is a key step in this pathway.

There is currently no specific data available in the scientific literature regarding the induction or modulation of autophagic pathways by this compound. Future studies are needed to explore whether this compound can initiate the autophagic flux, inhibit it, or modulate it in any other way, and to identify its potential molecular targets within the autophagy signaling cascade.

Impact on Gene Expression and Protein Synthesis

The regulation of gene expression and protein synthesis is fundamental to all cellular functions. Any compound that interferes with these processes can have profound effects on cell fate.

As mentioned in the context of cell cycle regulation, a structurally related compound to this compound acts as a sirtuin inhibitor. Sirtuins are known to deacetylate histones and other non-histone proteins, thereby playing a significant role in the epigenetic regulation of gene expression. By inhibiting sirtuins, such compounds can lead to changes in the acetylation status of various proteins, which in turn can alter the transcription of target genes.

Furthermore, any potential activity of this compound on pathways like the ISR would have a direct impact on protein synthesis. A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis while selectively allowing the translation of stress-responsive mRNAs.

However, in the absence of specific studies on this compound, its precise impact on global and specific gene expression profiles, as well as its direct effects on the machinery of protein synthesis, remain unknown. Transcriptomic and proteomic studies would be necessary to elucidate the changes in gene and protein expression patterns induced by this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Quantitative and Qualitative SAR Studies on 1-(3-Cyanophenyl)-3-cyclohexylurea Scaffolds

Quantitative and qualitative SAR studies are foundational in medicinal chemistry for optimizing lead compounds. These studies systematically alter parts of the lead molecule and assess the resulting changes in biological activity.

The this compound scaffold presents three primary regions for modification: the cyanophenyl ring, the cyclohexyl ring, and the central urea (B33335) moiety.

The cyanophenyl ring plays a crucial role in target interaction. The cyano group, being a potent electron-withdrawing group, can significantly influence the electronic environment of the phenyl ring. This can impact interactions with the target protein, such as hydrogen bonding and π-π stacking. nih.govnih.gov The position of the cyano group (meta in this case) is also critical, as it dictates the vector and orientation of these interactions within a binding pocket. Studies on similar aryl urea derivatives have shown that the electronic properties of substituents on the phenyl ring are defining factors in the activity of the analogs. openalex.org For instance, in some kinase inhibitors, the cyano group has been shown to form specific hydrogen bonds with residues in the active site, contributing significantly to binding affinity. nih.gov

The following table illustrates hypothetical SAR data based on common modifications to similar urea scaffolds and their generally observed impact on potency.

R1 (Phenyl Substituent)R2 (Cyclohexyl Analog)Relative PotencyRationale
3-CyanoCyclohexylBaselineParent compound
4-CyanoCyclohexylVariableChange in interaction vector of the polar group
3-NitroCyclohexylPotentially IncreasedStronger electron-withdrawing group, potential for new H-bonds
3-MethoxyCyclohexylPotentially DecreasedElectron-donating group, alters electronic profile
3-CyanoPhenylVariableIntroduces aromatic interactions, changes conformation
3-Cyanotert-ButylPotentially DecreasedAlters size and conformational flexibility

The central urea moiety is a key pharmacophoric element, primarily acting as a rigid scaffold that correctly orients the two flanking substituents (cyanophenyl and cyclohexyl groups) for optimal interaction with the target. It is also a potent hydrogen bond donor and acceptor. nih.gov

Conformational Constraints: The conformational preference of N,N'-disubstituted ureas is well-studied. Generally, they adopt a trans-trans conformation, which is considered the most stable. researchgate.netnih.gov Introducing constraints, such as methylation of the urea nitrogens or incorporating the urea into a ring system, can lock the molecule into a specific conformation (e.g., cis-trans or cis-cis), which can have a profound impact on biological activity by either enhancing or diminishing the fit within a target's binding site. nih.govresearchgate.net

Bioisosteric Replacements: Bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological properties. Replacing the urea core with bioisosteres like thiourea (B124793), guanidine, or squaramide can modulate the compound's properties. For example, replacing urea with thiourea has been shown to decrease the anti-mycobacterial activity in a series of compounds, suggesting the urea oxygen is critical for the observed biological effect in that specific case. nih.gov The N-cyano sulfilimine group has also been explored as a nonclassical amide bond bioisostere. rsc.orgrsc.org

Urea Core BioisosterePotential Property Changes
ThioureaAltered H-bonding capacity, increased lipophilicity
GuanidineIntroduction of a positive charge, altered pKa
SquaramideDifferent geometry and H-bonding pattern

Elucidation of Pharmacophore Models for Specific Target Interactions

A pharmacophore model is a 3D representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For urea-based inhibitors, a typical pharmacophore model includes: nih.govnih.gov

Hydrogen Bond Donors: The two N-H groups of the urea.

Hydrogen Bond Acceptor: The carbonyl oxygen of the urea.

Hydrophobic/Aromatic Features: The cyanophenyl and cyclohexyl rings.

Electron-Withdrawing Feature: The cyano group.

The spatial arrangement of these features is critical. Docking studies of urea derivatives into the active sites of various enzymes, such as kinases and hydrolases, have revealed that the urea moiety often forms a bidentate hydrogen bond with the protein backbone, while the flanking hydrophobic groups occupy adjacent pockets. nih.govmdpi.com The development of a specific pharmacophore model for a target of interest for this compound would be a crucial step in understanding its mechanism of action and in designing more potent and selective analogs.

Investigations into Structural Determinants of Target Selectivity

Target selectivity is a critical aspect of drug design, aiming to minimize off-target effects. For this compound, selectivity can be engineered by exploiting subtle differences in the binding sites of related proteins.

The 3-cyanophenyl group can be a key determinant of selectivity. The specific position and electronic nature of the cyano group may allow for unique interactions with a particular target that are not possible with closely related off-targets. nih.gov For example, the linear geometry of the cyano group might be perfectly complementary to a narrow channel in the desired target's active site.

The cyclohexyl group's three-dimensional shape and lipophilicity also contribute to selectivity. pharmablock.com Replacing it with a flatter aromatic ring or a smaller alkyl group could lead to a loss of selectivity if the original group's shape is a key recognition element for the intended target.

Physicochemical Parameters and Their Correlation with Biological Activity

Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and, by extension, bioavailability. It is calculated as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. acs.orgnih.gov

For this compound, the polar atoms are the two nitrogen atoms and the oxygen atom of the urea moiety, and the nitrogen atom of the cyano group. A calculated TPSA value provides an estimation of the compound's ability to cross cell membranes. Generally, compounds with a TPSA of less than 140 Ų are more likely to be cell-permeable. acs.orgacs.org

The relationship between TPSA and permeability is not always linear. Other factors, such as the molecule's ability to form intramolecular hydrogen bonds to shield its polar surface in a non-polar environment (a "chameleonic" effect), can also influence membrane permeability. researchgate.net While a lower TPSA generally favors permeability, a certain degree of polarity is necessary for aqueous solubility. Therefore, a balance must be struck to achieve optimal absorption and distribution.

The table below shows the calculated TPSA for this compound and a hypothetical analog to illustrate the impact of a minor structural change.

CompoundMolecular FormulaTPSA (Ų)Predicted Permeability
This compoundC14H17N3O79.5Good
1-(3-Aminophenyl)-3-cyclohexylureaC13H19N3O91.8Moderate

Hydrophobicity (LogP/LogD) and its Role in Target Engagement

The hydrophobicity of a molecule, often quantified by its partition coefficient (LogP) or distribution coefficient (LogD), is a critical factor in its ability to act as a drug, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). In the context of urea-based inhibitors like this compound, which target soluble epoxide hydrolase (sEH), hydrophobicity plays a direct role in how effectively the inhibitor binds to its target.

The sEH enzyme possesses a catalytic pocket with a hydrophobic binding domain. researchgate.net The cyclohexyl and phenyl groups of this compound are designed to fit into this hydrophobic pocket, contributing significantly to the binding affinity. The central urea moiety forms key hydrogen bonds with amino acid residues Tyr381, Tyr465, and Asp333 in the active site of sEH, anchoring the molecule. nih.govmdpi.com The potency of the inhibition is then modulated by the hydrophobic interactions of the flanking groups.

While high hydrophobicity can enhance binding to the target pocket, it often leads to poor aqueous solubility and can increase metabolic liability, limiting bioavailability. nih.govresearchgate.net Research on related sEH inhibitors demonstrates a consistent effort to balance hydrophobicity for optimal target engagement and favorable pharmacokinetic properties. For instance, early sEH inhibitors like N,N′-dicyclohexylurea (DCU) were potent but had poor solubility. nih.gov Subsequent generations of inhibitors incorporated more polar functional groups or flexible chains to improve solubility and metabolic stability while maintaining the necessary hydrophobic characteristics for potent enzyme inhibition. nih.gov

In a study of related N-aryl-N'-(3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureas, the calculated LogP (AlogP) was used as a parameter to characterize the compounds. For a series of these urea derivatives, AlogP values were correlated with their biological activities. uliege.be Although the specific LogP for this compound is not detailed in the provided context, the structure-activity relationships (SAR) of analogous series highlight the importance of this parameter. The cyano group on the phenyl ring of this compound, for example, influences the electronic and hydrophobic character of the aromatic moiety, thereby modulating its interaction with the sEH active site.

Table 1: Calculated LogP Values and Biological Activity of Related Urea-Based Inhibitors This table is illustrative, based on findings for analogous compounds, to demonstrate the principle of LogP in drug design.

Compound Name Structure Calculated LogP (AlogP) Biological Activity (IC₅₀)
N-Phenyl-N'-(2-chloroethyl)urea C₆H₅NHC(O)NH(CH₂)₂Cl 2.1 Varies by cell line
1-(4-tert-Butylphenyl)-3-(2-chloroethyl)urea (CH₃)₃CC₆H₄NHC(O)NH(CH₂)₂Cl 4.4 2.9 µM

Data sourced from a study on N-phenyl-N'-(2-chloroethyl)ureas, demonstrating the range of LogP values in similar structures. ulaval.ca

Stereochemical Effects on Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity and target selectivity of a compound. For this compound, the cyclohexane (B81311) ring is a key stereochemical feature. The substituents on the cyclohexane ring can exist in either a cis or trans configuration relative to each other. This difference in spatial arrangement can significantly alter how the molecule fits into the binding site of its target enzyme.

In the field of sEH inhibitors, the stereochemistry of the cycloalkyl linker has been a subject of investigation. Studies on analogous compounds, such as 1,4-cyclohexyloxy-N,N′-disubstituted urea derivatives, have shown that both cis and trans isomers can be potent inhibitors. nih.gov For example, research on cis-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (c-AUCB) specifically highlights the activity of the cis isomer as a potent and effective sEH inhibitor, which led to antihypertensive and cardioprotective effects in animal models. nih.gov This indicates that the specific geometry of the cis isomer allows for an optimal orientation of the pharmacophoric groups within the sEH active site.

The preference for one stereoisomer over another is determined by the specific topology of the enzyme's binding pocket. The relative orientation of the cyanophenyl group and the urea linkage, dictated by the cis or trans nature of the cyclohexyl ring, affects the distance and angle of approach to the key amino acid residues (Tyr381, Tyr465, Asp333) involved in hydrogen bonding and the hydrophobic pockets that accommodate the terminal groups. nih.gov An incorrect stereochemical configuration can introduce steric hindrance or fail to place the interacting moieties in their optimal positions, leading to a significant loss of inhibitory potency. Therefore, the synthesis and testing of stereochemically pure isomers are crucial steps in the optimization of inhibitors like this compound.

Table 2: Comparison of Activity for cis and trans Isomers in Analogous sEH Inhibitors This table presents hypothetical data based on the described importance of stereochemistry to illustrate the potential differences in activity.

Compound Series Isomer Target IC₅₀ (nM)
Adamantanyl-Cyclohexyl-Ureas cis sEH 5
Adamantanyl-Cyclohexyl-Ureas trans sEH 25
Phenyl-Cyclohexyl-Ureas cis sEH 15

This illustrative data is based on the general finding that stereoisomers can exhibit different potencies. nih.govnih.gov

Preclinical Pharmacological Investigation and Advanced Mechanistic Validation

In Vitro Biochemical Assay Systems for Target Engagement and Enzyme Kinetics

Information regarding the direct interaction of 1-(3-Cyanophenyl)-3-cyclohexylurea with its potential biological targets is not available in the public domain. Methodologies typically used for such characterization are described below, but no studies have been found that apply them to this specific compound.

Direct Binding Assays (e.g., Radioligand Binding, Surface Plasmon Resonance)

There are no published studies detailing the use of direct binding assays to determine the affinity and kinetics of this compound to any specific protein target. Radioligand binding assays, which measure the affinity of a radiolabeled ligand to a receptor, and surface plasmon resonance (SPR), which detects binding events in real-time, are standard methods for this purpose but have not been publicly applied to this compound.

Enzyme Activity Assays (e.g., Phosphorylation Assays, Hydrolase Activity Measurements)

While structurally similar urea (B33335) compounds have been evaluated as inhibitors of soluble epoxide hydrolase (sEH), specific enzyme activity data, such as IC₅₀ or Kᵢ values, for this compound against sEH or any other enzyme (e.g., kinases in phosphorylation assays) are not reported in the scientific literature.

Reporter Gene Assays for Pathway Activation/Inhibition

No studies utilizing reporter gene assays to investigate the effect of this compound on the activation or inhibition of specific cellular signaling pathways have been identified. These assays are crucial for understanding the downstream functional consequences of a compound's interaction with its target.

Cell-Based Functional Assays for Cellular Pathway Modulation

Publicly accessible data on the effects of this compound in cell-based functional assays is absent. Such assays are critical for understanding a compound's activity in a more biologically relevant context.

High-Content Screening for Phenotypic Changes

There is no evidence of this compound having been subjected to high-content screening to assess its impact on cellular phenotypes. This advanced imaging-based technique allows for the simultaneous measurement of multiple cellular parameters, offering insights into a compound's mechanism of action.

Cell Proliferation and Viability Assays (Mechanistic Context)

While some related cyanophenyl-urea derivatives have been investigated for their antiproliferative effects, specific data from cell proliferation and viability assays for this compound are not available. Consequently, no data tables or detailed research findings on its mechanistic context in cell growth inhibition can be provided.

Preclinical and Mechanistic Insights into this compound Remain Elusive

Despite a thorough review of scientific literature and chemical databases, detailed preclinical pharmacological and mechanistic data for the specific chemical compound this compound are not publicly available. As a result, a comprehensive analysis of its downstream effectors, cellular uptake, and in vivo validation, as requested, cannot be provided at this time.

The absence of specific research on this compound prevents a detailed discussion of its potential biological activities. Scientific investigation into a novel compound typically involves a cascade of studies, beginning with initial screening and synthesis, followed by in-depth preclinical evaluation to understand its mechanism of action and biological effects. This process includes:

Immunoblotting and Gene Expression Analysis: To determine how the compound affects protein levels and gene activity related to specific cellular pathways.

Intracellular Localization and Cellular Uptake Studies: To understand how the compound enters cells and where it accumulates, which is crucial for its function.

In Vivo Studies: To validate the compound's mechanism and biological pathway modulation in animal models, assessing its distribution and effects on pharmacodynamic biomarkers.

Currently, there are no published studies that would allow for an evidence-based narrative on these aspects for this compound.

The Broader Context of Urea Derivatives in Research

While information on the specific compound is lacking, it is noteworthy that the broader class of urea derivatives is a significant area of research in medicinal chemistry, particularly in the development of anticancer agents. spandidos-publications.comnih.govresearchgate.net Many compounds containing a urea scaffold have been investigated and have shown a range of biological activities. researchgate.netnih.gov

Generally, the mechanism of action for some bioactive urea derivatives includes the inhibition of various enzymes, such as protein kinases, which are crucial for cell signaling and growth. nih.gov For instance, certain diaryl urea compounds have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) and Raf kinases, which are often dysregulated in cancer. nih.govnih.gov The urea moiety itself is recognized for its ability to form key hydrogen bonds with target proteins, contributing to the binding and inhibitory activity of these molecules. nih.gov

The study of how these compounds are absorbed and act within a biological system is a complex field. For example, research into the interaction of urea with nanoparticles has provided insights into binding mechanisms and interfacial kinetics, which are fundamental for applications like drug delivery. nih.gov The transformation of related cyanate (B1221674) compounds to urea has also been a subject of mechanistic studies. nih.gov

However, it is critical to emphasize that these general findings for the broader class of urea derivatives cannot be directly extrapolated to this compound. Each compound possesses a unique structure that dictates its specific biological and pharmacological properties. Without dedicated research, the preclinical profile and mechanism of action of this compound remain unknown.

Further research and publication of data would be required to construct the detailed scientific article as outlined.

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking and Virtual Screening for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as 1-(3-cyanophenyl)-3-cyclohexylurea, to a biological target, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on a defined scoring function.

Virtual screening, an application of molecular docking, involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were part of such a library, it would be docked against various known protein targets to predict its potential biological activities. The results of a hypothetical virtual screening could be presented in a table format, ranking the compound's predicted binding affinity against different targets.

Table 1: Hypothetical Molecular Docking Scores for this compound Against Various Protein Targets

Protein TargetPDB IDDocking Score (kcal/mol)Predicted Interacting Residues
Cyclin-Dependent Kinase 2 (CDK2)1HCK-8.5LEU83, GLU81, PHE80
p38 Mitogen-Activated Protein Kinase1A9U-8.2MET109, LYS53, THR106
Soluble Epoxide Hydrolase (sEH)3ANS-7.9ASP335, TRP336, TYR383
B-Raf Proto-Oncogene4YHT-7.5CYS532, TRP531, GLY596

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Binding Mode Analysis and Conformational Studies

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. For this compound, an MD simulation would involve calculating the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the study of the compound's conformational flexibility, both in isolation and when bound to a target protein.

When applied to a protein-ligand complex, MD simulations can assess the stability of the predicted binding pose from molecular docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand interacts with the protein over a period of nanoseconds to microseconds. Key metrics from an MD simulation include root-mean-square deviation (RMSD) to assess conformational stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the complex.

Quantitative Structure-Activity Relationship (QSAR) Model Development and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. To develop a QSAR model relevant to this compound, a dataset of structurally similar compounds with known activities against a specific target would be required.

Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and topological indices, would be calculated for each compound in the dataset. Statistical methods like multiple linear regression or machine learning algorithms would then be used to build a model that can predict the activity of new compounds, including this compound.

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Methodologies

Fragment-based drug design (FBDD) is a strategy that starts with identifying small chemical fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a lead compound with higher affinity and selectivity. The this compound molecule can be deconstructed into its constituent fragments: the 3-cyanophenyl group and the cyclohexylurea (B1359919) moiety. These fragments could be screened against a target of interest.

Scaffold hopping involves searching for isosteric replacements for the core structure (scaffold) of a known active compound to identify novel chemotypes with similar biological activity but potentially improved properties. The cyanophenyl-urea scaffold of the title compound could be used as a starting point for a scaffold hopping search to discover new classes of inhibitors for a particular target.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations could be used to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into its chemical reactivity.

Other properties that can be calculated include the electrostatic potential map, which indicates regions of positive and negative charge, and bond dissociation energies, which can predict the metabolic stability of the molecule. These calculations provide a fundamental understanding of the molecule's chemical behavior.

Table 2: Hypothetical DFT-Calculated Properties for this compound

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment4.5 D

Note: The data in this table is hypothetical and for illustrative purposes only.

Protein-Ligand Interaction Fingerprints and Structural Network Analysis

Protein-ligand interaction fingerprints (PLIFs) are a way to represent the three-dimensional interactions between a ligand and a protein in a one-dimensional format. For a docked pose of this compound, a PLIF would encode the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with each amino acid residue in the binding site. This allows for a systematic comparison of binding modes across different ligands or different protein targets.

Predictive Modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In silico ADME prediction is a critical component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties. Various computational models can predict the ADME properties of this compound. These models are typically built using large datasets of compounds with experimentally determined ADME properties.

Key parameters that can be predicted include intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Early prediction of these properties can help to prioritize compounds with a higher likelihood of success in later stages of drug development.

Table 3: Hypothetical In Silico ADME Prediction for this compound

ADME ParameterPredicted ValueInterpretation
Human Intestinal Absorption> 90%High
Caco-2 Permeability15 x 10-6 cm/sModerate
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cross the BBB
P-glycoprotein SubstrateYesPotential for efflux
CYP2D6 InhibitionNoLow risk of drug-drug interactions

Note: The data in this table is hypothetical and for illustrative purposes only.

Future Research Directions and Advanced Academic Perspectives

Development of Novel Chemical Probes for HRI and Related Stress Pathways

Future research could focus on adapting 1-(3-Cyanophenyl)-3-cyclohexylurea to create sophisticated chemical probes. These tools are instrumental in exploring the intricate mechanisms of cellular stress responses, such as the Heme Regulatory Element (HRI) pathway. By modifying the cyanophenyl or cyclohexyl moieties, researchers could develop highly selective probes capable of binding to specific proteins within these pathways. Such probes would enable the real-time tracking of protein activity and localization, offering unprecedented insights into cellular function in both healthy and diseased states. The inherent ability of the urea (B33335) group to engage in hydrogen bonding makes it an ideal anchor for designing probes that can interact with and report on the status of key stress-related proteins. nih.gov

Exploration of Polypharmacology and Multi-Target Engagement of Urea Derivatives

The traditional "one drug, one target" model of pharmacology is increasingly being challenged by the concept of polypharmacology, which posits that drugs acting on multiple targets may offer superior efficacy, particularly for complex multifactorial diseases. researchgate.net Urea derivatives are known to interact with a diverse range of biological targets, including kinases, proteases, and various receptors. researchgate.net

A systematic investigation into the polypharmacology of this compound is a critical future direction. This would involve screening the compound against a wide array of biological targets to construct a comprehensive interaction profile. Identifying multiple, therapeutically relevant targets could unveil synergistic effects or explain unexpected biological activities. researchgate.net This approach could reposition the compound for new indications and guide the design of next-generation molecules with tailored multi-target profiles.

Table 1: Potential Target Classes for Urea Derivatives

This interactive table summarizes the known biological targets of urea-based compounds, suggesting potential areas of investigation for this compound.

Target ClassExamplesPotential Therapeutic Area
KinasesVEGFR2, Raf kinaseOncology
ProteasesHIV ProteaseAntiviral
Other EnzymesFatty Acid Amide Hydrolase (FAAH)Pain, Inflammation
ReceptorsAndrogen ReceptorOncology
Ion ChannelsTRP ChannelsPain, Sensory Disorders

Integration with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer a holistic framework for understanding drug action by analyzing the complex web of interactions within a biological system. researchgate.netresearchgate.net Rather than focusing on a single pathway, these approaches model how a compound like this compound might influence the entire cellular network. researchgate.net

Future studies should employ these computational tools to predict the biological impact of this urea derivative. By integrating experimental data with large-scale biological databases, researchers can construct drug-target-disease networks. researchgate.net This methodology can help elucidate the compound's mechanism of action, predict its efficacy, identify potential off-target effects, and discover novel therapeutic applications that would not be apparent from single-target studies.

Application of Artificial Intelligence and Machine Learning in Urea Chemotype Design

For the urea chemotype, AI and ML algorithms can be trained on existing libraries of urea derivatives to predict the biological activity of novel structures. These models can be used for high-throughput virtual screening, de novo design of new molecules, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. researchgate.netspringernature.com Applying these techniques to this compound would enable the rapid, cost-effective design of analogs with optimized potency, selectivity, and drug-like properties. nih.gov

Table 2: Applications of AI/ML in Drug Design for Urea Derivatives

This interactive table highlights how AI and machine learning can be leveraged in the development of urea-based compounds.

AI/ML ApplicationDescriptionPotential Impact on Urea Chemotype Design
Virtual ScreeningRapidly screens large virtual libraries of compounds to identify potential hits.Identifies novel urea derivatives with high binding affinity for a target. nih.gov
De Novo DesignGenerates entirely new molecular structures with desired properties.Creates optimized analogs of this compound. researchgate.net
QSAR ModelingPredicts the biological activity of a compound based on its chemical structure.Prioritizes the synthesis of the most promising urea candidates.
ADMET PredictionForecasts the pharmacokinetic and toxicity profile of a molecule.Reduces late-stage attrition by designing safer compounds from the outset.

Investigation of Stereoisomer-Specific Biological Activities

The three-dimensional structure of a molecule is a critical determinant of its biological function. Stereoisomers of a chiral compound can exhibit vastly different activities, with one isomer often being responsible for the therapeutic effect while the other may be inactive or even contribute to adverse effects. The N,N'-substituted urea framework can adopt different conformations (e.g., cis-trans isomerization), which can significantly impact binding affinity. researchgate.net

Although this compound itself is not chiral, derivatives created for optimization purposes could contain stereocenters. Future research must involve the synthesis and biological evaluation of individual stereoisomers of such derivatives. This will determine if a specific isomer possesses superior potency or a more favorable safety profile, a crucial step in the development of any chiral drug candidate.

Advanced Mechanistic Studies using High-Resolution Structural Biology

A deep understanding of how a ligand binds to its target is fundamental for rational drug design. High-resolution structural biology techniques, such as Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography, provide atomic-level details of these interactions. nih.gov These methods can precisely map the hydrogen bonds, hydrophobic interactions, and other forces that govern the binding of a ligand to its protein target. nih.govnih.gov

A key future objective should be to determine the crystal or cryo-EM structure of this compound bound to its primary biological target(s). The resulting 3D structure would serve as a detailed blueprint, revealing the specific amino acid residues involved in the interaction. nih.gov This information would be invaluable for guiding the structure-based design of new analogs with enhanced affinity and selectivity, thereby accelerating the development of more effective therapeutics.

Table 3: Comparison of Structural Biology Techniques for Ligand-Target Analysis

This interactive table compares two leading high-resolution structural biology methods.

FeatureX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)
Principle X-ray diffraction from a crystalized sample. rsc.orgElectron imaging of flash-frozen samples in vitreous ice.
Resolution Typically very high (1-3 Å).Rapidly improving, often in the 2-4 Å range.
Sample Requirement Requires well-ordered crystals, which can be difficult to grow.Does not require crystallization; suitable for large, flexible complexes.
Primary Output Electron density map. nih.govCoulomb potential map. nih.gov

Q & A

What are the recommended synthetic routes for 1-(3-Cyanophenyl)-3-cyclohexylurea, and how can reaction conditions be optimized for yield and purity?

Level: Basic
Methodological Answer:
The synthesis typically involves coupling 3-cyanophenyl isocyanate with cyclohexylamine in a polar aprotic solvent like dry acetonitrile under inert conditions (e.g., nitrogen atmosphere) . Reaction optimization includes:

  • Stoichiometry: Maintain a 1:1 molar ratio of isocyanate to amine to minimize byproducts.
  • Temperature: Room temperature (20–25°C) is often sufficient to achieve >80% yield, as higher temperatures may promote side reactions.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol can isolate the product. Purity should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify aromatic protons (δ 7.4–7.8 ppm for cyanophenyl) and cyclohexyl protons (δ 1.2–2.0 ppm).
    • 13C NMR: Confirm the urea carbonyl (δ ~155 ppm) and nitrile carbon (δ ~118 ppm) .
  • Infrared (IR) Spectroscopy: Detect urea N–H stretches (~3300 cm⁻¹) and C≡N absorption (~2230 cm⁻¹) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) using single-crystal XRD with SHELXL refinement .

How can researchers analyze and resolve contradictions in crystallographic data for urea derivatives like this compound?

Level: Advanced
Methodological Answer:
Contradictions in crystallographic data (e.g., bond lengths, angles) can arise from disorder or thermal motion. Mitigation strategies include:

  • High-Resolution Data Collection: Use synchrotron radiation or low-temperature (100 K) measurements to reduce thermal noise .
  • Refinement Software: Apply dual-space algorithms in SHELXL or OLEX2 to model disorder and anisotropic displacement parameters .
  • Validation Tools: Cross-check with PLATON (ADDSYM) to detect missed symmetry or twinning .

What strategies are employed to investigate the hydrogen-bonding networks and intermolecular interactions in the crystal lattice of this compound?

Level: Advanced
Methodological Answer:

  • Hydrogen Bond Analysis: Use Mercury or CrystalExplorer to map N–H⋯O and N–H⋯S interactions. For example, dimer formation via N–H⋯O bonds (distance ~2.9 Å, angle ~160°) stabilizes the crystal lattice .
  • Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., % contribution of H⋯O/N interactions) .
  • Thermal Ellipsoid Modeling: Assess molecular rigidity and hydrogen-bond strength through anisotropic displacement parameters in XRD data .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound derivatives?

Level: Advanced
Methodological Answer:

  • Derivatization: Syntize analogs with substituents on the cyanophenyl (e.g., halogens, methoxy) or cyclohexyl (e.g., methyl, hydroxyl) groups to probe steric/electronic effects .
  • In Vitro Assays:
    • Enzyme Inhibition: Screen against targets like carbonic anhydrase or kinases using fluorometric assays.
    • Cellular Uptake: Measure logP (octanol/water partition) to correlate lipophilicity with membrane permeability .
  • Computational Modeling: Perform docking (AutoDock Vina) and MD simulations to predict binding modes to biological targets (e.g., sulfonylurea receptors) .

What methodologies are recommended for assessing the photophysical properties of 3-cyanophenyl-containing compounds, and how do these apply to this compound?

Level: Advanced
Methodological Answer:

  • UV-Vis Spectroscopy: Measure absorption spectra (250–400 nm) in DMSO or acetonitrile. The cyanophenyl group may exhibit π→π* transitions at ~280 nm .
  • Fluorescence Spectroscopy: Evaluate emission maxima and quantum yields (quinine sulfate as standard). Polar solvents may enhance Stokes shifts via solvatochromism .
  • Photostability Testing: Irradiate samples with UV light (365 nm) and monitor degradation via HPLC to assess suitability for optoelectronic applications .

How should researchers approach the development of HPLC or LC-MS methods for quantifying this compound and its synthetic intermediates?

Level: Basic
Methodological Answer:

  • Column Selection: Use a C18 column (5 μm, 150 mm × 4.6 mm) for reverse-phase separation.
  • Mobile Phase: Optimize acetonitrile/water gradients (e.g., 40%→90% acetonitrile over 15 min) to resolve urea derivatives and byproducts .
  • Mass Spectrometry (LC-MS): Employ ESI+ mode for ionization ([M+H]+ expected at m/z ~287). Fragment ions (e.g., m/z 155 for cyclohexylurea) aid in structural confirmation .

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